molecular formula C26H24Cl2N2O3 B2507061 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one CAS No. 478039-19-9

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one

Cat. No.: B2507061
CAS No.: 478039-19-9
M. Wt: 483.39
InChI Key: AZCAZCGFLMUJQA-VAWYXSNFSA-N
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Description

The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one is a complex organic molecule characterized by the presence of dichlorophenyl, methoxyphenyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dichlorophenylmethoxy intermediate: This involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions.

    Coupling with the phenylamino group: The intermediate is then reacted with a phenylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Final condensation: The resulting compound undergoes a condensation reaction with morpholine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(piperidin-4-yl)phenyl]amino}prop-2-en-1-one
  • (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(pyrrolidin-4-yl)phenyl]amino}prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one lies in its specific structural features, such as the presence of the morpholinyl group, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCAZCGFLMUJQA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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